2-(3,4-difluorophenyl)-1H-benzimidazole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H8F2N2 |
|---|---|
Molecular Weight |
230.21 g/mol |
IUPAC Name |
2-(3,4-difluorophenyl)-1H-benzimidazole |
InChI |
InChI=1S/C13H8F2N2/c14-9-6-5-8(7-10(9)15)13-16-11-3-1-2-4-12(11)17-13/h1-7H,(H,16,17) |
InChI Key |
OXZFZTZBWXCPIU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC(=C(C=C3)F)F |
Origin of Product |
United States |
Synthetic Methodologies for 2 3,4 Difluorophenyl 1h Benzimidazole and Analogues
Conventional Synthetic Approaches
Traditional methods for synthesizing the benzimidazole (B57391) core have been well-established, primarily relying on condensation reactions and, more recently, multi-component strategies.
The most common and direct route to 2-aryl-1H-benzimidazoles, including 2-(3,4-difluorophenyl)-1H-benzimidazole, is the condensation of an o-phenylenediamine (B120857) with an appropriate aldehyde. nih.govresearchgate.net In the case of the title compound, o-phenylenediamine is reacted with 3,4-difluorobenzaldehyde (B20872). researchgate.net This reaction typically proceeds via the in-situ formation of a Schiff base, which then undergoes cyclodehydrogenation. nih.gov
Historically, these condensations required harsh conditions, such as high temperatures and the use of strong acids, to promote the reaction. nih.govhilarispublisher.com A variety of reagents and conditions have been explored to facilitate this transformation. For instance, one documented synthesis of this compound involves refluxing o-phenylenediamine and 3,4-difluorobenzaldehyde in benzene (B151609) on a water bath for six hours. researchgate.net Other conventional methods have employed oxidants like manganese dioxide or oxone to drive the cyclization step. nih.gov While effective, these classical methods often suffer from drawbacks such as long reaction times, the use of toxic solvents, and the generation of waste. mdpi.com
Table 1: Examples of Conventional Condensation Reactions for Benzimidazole Synthesis
| Precursors | Reagents/Conditions | Product | Reference |
| o-Phenylenediamine, 3,4-difluorobenzaldehyde | Benzene, reflux, 6 hours | This compound | researchgate.net |
| o-Phenylenediamines, Aryl aldehydes | H₂O₂/HCl, Acetonitrile, Room temperature | 2-Arylbenzimidazoles | organic-chemistry.org |
| o-Phenylenediamines, Aromatic aldehydes | Nanocrystalline magnesium oxide, Mild conditions | 2-Substituted benzimidazoles | semanticscholar.org |
| o-Phenylenediamines, Carboxylic acids | Polyphosphoric acid / HCl | 2-Substituted benzimidazoles | sphinxsai.com |
Multi-component reactions (MCRs) have gained prominence as a powerful tool in modern organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single step. nih.govrsc.org This approach offers advantages in terms of efficiency, atom economy, and reduced waste generation. Several MCRs have been developed for the synthesis of benzimidazole derivatives. organic-chemistry.org
One notable example is a one-pot, three-component process utilizing a benzo-1,2-quinone, an aldehyde, and ammonium (B1175870) acetate (B1210297) as a nitrogen source, catalyzed by an Fe(III)-porphyrin complex. nih.govrsc.org This domino reaction proceeds through C-N bond formation and cyclization to yield benzimidazoles under mild conditions. nih.govrsc.org Another three-component strategy involves the reaction of 2-haloanilines, aldehydes, and sodium azide, catalyzed by copper(I) chloride. organic-chemistry.org While not explicitly detailed for the synthesis of this compound, these MCRs provide versatile and efficient pathways to a wide range of substituted benzimidazoles. organic-chemistry.orgrsc.org
Green Chemistry Methodologies in Benzimidazole Synthesis
In response to the environmental impact of conventional synthetic methods, green chemistry principles have been increasingly applied to the synthesis of benzimidazoles. mdpi.comchemmethod.com These approaches focus on the use of less hazardous solvents, alternative energy sources, and catalytic systems to improve sustainability. mdpi.comchemmethod.com
Microwave irradiation has emerged as a valuable tool in organic synthesis, often leading to significantly reduced reaction times, increased yields, and cleaner reactions compared to conventional heating. organic-chemistry.orgnih.govdergipark.org.tr The synthesis of benzimidazoles has greatly benefited from this technology. organic-chemistry.org For instance, the condensation of o-phenylenediamine with aldehydes can be carried out under solvent-free conditions using microwave irradiation, sometimes with a solid support like silica (B1680970) gel impregnated with an oxidant. dergipark.org.tr
In some cases, microwave-assisted synthesis of 2-aryl-1H-benzimidazoles has been achieved in excellent yields in a matter of seconds, compared to several hours required for the same transformation under thermal conditions. researchgate.netresearchgate.net The combination of microwave heating with catalysts like Er(OTf)₃ has been shown to be highly effective for the synthesis of 1,2-disubstituted benzimidazoles, achieving quantitative yields in minutes under solvent-free conditions. nih.govmdpi.com This rapid and efficient methodology represents a significant advancement in the sustainable production of benzimidazole derivatives. nih.gov
Table 2: Comparison of Microwave vs. Conventional Heating in Benzimidazole Synthesis
| Reaction | Method | Reaction Time | Yield | Reference |
| o-Phenylenediamine + Benzaldehyde | Microwave (solvent-free) | 46 seconds | 88% | researchgate.net |
| o-Phenylenediamine + Benzaldehyde | Thermal | 4 hours | 83% | researchgate.net |
| N-phenyl-o-phenylenediamine + Benzaldehyde | Microwave with Er(OTf)₃ | 5 minutes | >99% | nih.gov |
| N-phenyl-o-phenylenediamine + Benzaldehyde | Conventional heating | 60 minutes | 61.4% | nih.gov |
The use of catalysts is a cornerstone of green chemistry, as they can enhance reaction rates and selectivity, often under milder conditions and with reduced waste. mdpi.com A wide array of catalysts has been employed in the synthesis of benzimidazoles.
Lewis acids such as zinc triflate and titanium(IV) bis(cyclopentadienyl) dichloride have been shown to be effective catalysts for the condensation of o-phenylenediamines and aldehydes. sphinxsai.comproquest.com Supported catalysts, like silica-supported periodic acid (H₅IO₆-SiO₂) and gold nanoparticles on titanium dioxide (Au/TiO₂), offer the advantages of easy separation and potential for recycling. nih.govmdpi.com The Au/TiO₂ system, for example, catalyzes the selective synthesis of 2-aryl benzimidazoles at ambient conditions in a mixed solvent system. mdpi.com
Furthermore, the use of environmentally friendly solvents like water, polyethylene (B3416737) glycol (PEG), or deep eutectic solvents (DES) has been explored. organic-chemistry.orgnih.govnih.gov For example, a deep eutectic solvent formed from choline (B1196258) chloride and o-phenylenediamine can act as both the solvent and a reactant, leading to selective synthesis of either mono- or di-substituted benzimidazoles depending on the stoichiometry of the aldehyde used. nih.gov
Strategies for Enhancing Reaction Yields and Selectivity
A key challenge in the synthesis of benzimidazoles from o-phenylenediamines and aldehydes is controlling the selectivity, as the reaction can potentially yield both 2-substituted and 1,2-disubstituted products. beilstein-journals.org Several strategies have been developed to enhance both the yield and selectivity of the desired product.
The choice of catalyst and reaction conditions plays a crucial role. For instance, using erbium(III) trifluoromethanesulfonate (B1224126) (Er(OTf)₃) as a catalyst in water can selectively produce the 1,2-disubstituted benzimidazole, whereas in the absence of the catalyst, a mixture of products is formed. beilstein-journals.org Conversely, supported gold nanoparticles (Au/TiO₂) have demonstrated high selectivity for the formation of 2-substituted benzimidazoles. mdpi.com
The reaction solvent can also significantly influence the outcome. A study on the Au/TiO₂ catalyzed reaction showed that a mixture of chloroform (B151607) and methanol (B129727) provided the highest yield of the desired 2-aryl-benzimidazole. mdpi.com Similarly, in multi-component reactions, the choice of an appropriate solvent like ethanol (B145695) can be critical for achieving high yields. nih.gov Optimization of catalyst loading is another important factor; for example, in the synthesis of 2-aryl benzimidazoles using a silica-supported periodic acid catalyst, a 20 mol% loading was found to give the optimal yield. nih.gov
Ultrasound irradiation is another technique that has been employed to promote the synthesis of benzimidazoles, offering advantages such as shorter reaction times and higher yields in an eco-friendly solvent mixture like ethanol/water. arabjchem.org
Structural Elucidation and Conformational Analysis of 2 3,4 Difluorophenyl 1h Benzimidazole
Crystallographic Investigations
Single-crystal X-ray diffraction analysis provides definitive insights into the solid-state structure of 2-(3,4-difluorophenyl)-1H-benzimidazole. These studies reveal the precise atomic arrangement, bond lengths, and bond angles, forming the basis for understanding its molecular conformation and supramolecular architecture. The compound crystallizes in the orthorhombic space group Pbca. researchgate.netnih.gov
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₃H₈F₂N₂ |
| Molecular Weight | 230.21 |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 8.7195 (17) |
| b (Å) | 9.9454 (19) |
| c (Å) | 23.389 (4) |
| Volume (ų) | 2028.2 (7) |
| Z | 8 |
| Temperature (K) | 100 |
Molecular Conformation and Dihedral Angle Determination
The conformation of this compound is characterized by a non-planar arrangement of its two main ring systems. researchgate.netnih.gov The benzimidazole (B57391) ring system and the 3,4-difluorophenyl ring are twisted with respect to each other. The dihedral angle between the plane of the benzimidazole ring system and the difluoro-substituted benzene (B151609) ring has been determined to be 30.0 (1)°. researchgate.netnih.gov This twisted conformation is a result of steric hindrance between the hydrogen atoms on the adjacent rings. The bond lengths and angles within the benzimidazole moiety are in good agreement with those observed in other benzimidazole derivatives. researchgate.netnih.gov
Intermolecular Interactions: Hydrogen Bonding Networks
The crystal structure of this compound is stabilized by a network of intermolecular hydrogen bonds. researchgate.netnih.gov A significant interaction is the N—H⋯N hydrogen bond, which links adjacent molecules into chains. researchgate.netnih.gov Specifically, the hydrogen atom on the N1 nitrogen of the benzimidazole ring forms a hydrogen bond with the N2 nitrogen atom of a neighboring molecule. researchgate.netnih.gov
In addition to this primary hydrogen bond, weaker C—H⋯F hydrogen bonds are also present. researchgate.netnih.gov These interactions further connect the chains of molecules, contributing to the formation of a more extensive network. researchgate.netnih.gov A weak C—H⋯π interaction is also observed between a hydrogen atom of the benzimidazole ring system and the π system of the difluoro-substituted benzene ring of an adjacent molecule. researchgate.netnih.gov
| D—H⋯A | D—H | H⋯A | D⋯A | D—H⋯A |
|---|---|---|---|---|
| N1—H1⋯N2ⁱ | 0.86 | 2.12 | 2.969 (3) | 170 |
| C9—H9⋯F2ⁱⁱ | 0.93 | 2.50 | 3.364 (3) | 154 |
Symmetry codes: (i) -x+3/2, y+1/2, z; (ii) x+1/2, -y+3/2, -z+1. Data sourced from Krishnamurthy et al. researchgate.netnih.gov
Supramolecular Assembly and Crystal Packing
These primary chains are then interconnected by the weaker C—H⋯F hydrogen bonds, which form one-dimensional chains along the a-axis. researchgate.netnih.gov The combination of these interactions results in the formation of a two-dimensional network that is parallel to the (001) crystal plane. researchgate.netnih.gov The C—H⋯π interactions provide further stability to this layered arrangement. researchgate.netnih.gov
Theoretical Structural Optimization
Density Functional Theory (DFT) Applications in Geometry Prediction
As of the latest available literature, no specific studies employing Density Functional Theory (DFT) for the geometry prediction of this compound have been published. While DFT is a common method for optimizing the geometry of benzimidazole derivatives, specific computational data for this particular compound are not present in the surveyed scientific literature.
Analysis of Stable Conformations and Energetic Landscapes
There is currently no published research detailing the analysis of stable conformations and energetic landscapes for this compound through theoretical calculations. Such studies, which would typically involve potential energy surface scans, are necessary to identify the most stable conformers in the gaseous phase and to understand the energy barriers between different rotational isomers. This information remains an area for future investigation.
Computational and Quantum Chemical Investigations of 2 3,4 Difluorophenyl 1h Benzimidazole
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental tool in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical stability and reactivity. irjweb.com A large energy gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap indicates that a molecule is more reactive and less stable, as electron transfer can occur more readily. nih.gov This charge transfer within the molecule is a key aspect of its bioactivity. For many benzimidazole (B57391) derivatives, this energy gap is calculated using DFT methods to predict their relative reactivity.
The distribution of electron density in the HOMO and LUMO orbitals reveals likely sites for chemical reactions. The HOMO region, being electron-rich, is prone to electrophilic attack, while the LUMO region, being electron-deficient, is susceptible to nucleophilic attack.
From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These include:
Electronegativity (χ): Measures the power of an atom or group to attract electrons.
Chemical Hardness (η): Represents the resistance to change in electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." irjweb.com
Chemical Softness (S): The reciprocal of hardness, indicating a higher reactivity.
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.
These descriptors are frequently calculated for novel compounds to provide a theoretical basis for their observed chemical behavior.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict how it will interact with other species.
An MEP map displays the electrostatic potential on the electron density surface of a molecule. Different colors represent different potential values, allowing for the clear identification of reactive sites.
Red and Yellow Regions: Indicate negative electrostatic potential, rich in electrons. These areas are the most likely sites for electrophilic attack. In benzimidazole derivatives, these regions are typically found around electronegative atoms like nitrogen. biointerfaceresearch.com
Blue Regions: Indicate positive electrostatic potential, which is electron-poor. These areas are susceptible to nucleophilic attack and are often located around hydrogen atoms. biointerfaceresearch.com
Green Regions: Represent neutral or zero potential areas. biointerfaceresearch.com
For compounds like 2-(3,4-difluorophenyl)-1H-benzimidazole, an MEP map would precisely locate the electron-rich nitrogen atoms of the imidazole (B134444) ring and the electron-poor regions, providing a visual guide to its reactivity.
Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials are of significant interest for applications in optoelectronics, including frequency conversion and optical switching. Computational methods are essential for predicting the NLO response of new molecules.
The key parameter for determining a molecule's NLO activity is the first-order hyperpolarizability (β). A high β value indicates a strong NLO response. DFT calculations are commonly employed to compute the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β) of organic molecules. dnu.dp.ua The presence of electron-donating and electron-withdrawing groups connected by a π-conjugated system often leads to enhanced NLO properties. In related benzimidazole structures, researchers have computationally demonstrated their potential as NLO materials by comparing their calculated hyperpolarizability to that of standard materials like urea. biointerfaceresearch.com Such an analysis for this compound would be necessary to evaluate its suitability for optoelectronic applications.
Investigation of Biological Activities and Mechanistic Pathways of 2 3,4 Difluorophenyl 1h Benzimidazole Derivatives
Antimicrobial Research Focus
Derivatives of 2-(3,4-difluorophenyl)-1H-benzimidazole have demonstrated notable potential as antimicrobial agents, with research indicating activity against a spectrum of bacteria and fungi. nih.govnih.gov
Mechanisms of Antibacterial Action
The antibacterial efficacy of benzimidazole (B57391) derivatives, including those with a 2-(3,4-difluorophenyl) substituent, is often attributed to their ability to interfere with fundamental cellular processes. One of the primary mechanisms involves the inhibition of DNA topoisomerases, enzymes critical for DNA replication and transcription in bacterial cells. evitachem.com By disrupting the function of these enzymes, the compounds can lead to bacterial cell death. evitachem.com The substitution pattern on the benzimidazole core and the phenyl ring plays a crucial role in determining the potency and spectrum of antibacterial activity. For instance, the presence of electron-withdrawing groups like fluorine can influence the molecule's interaction with bacterial targets. researchgate.net
Table 1: Antibacterial Activity of Selected Benzimidazole Derivatives
| Compound | Bacterial Strain | Activity (MIC in µg/mL) | Reference |
| 2-(4-Fluorophenyl)-5-methyl-1H-benzo[d]imidazole | Bacillus subtilis | 7.81 | researchgate.net |
| 2-(4-Fluorophenyl)-1H-benzo[d]imidazole | Gram-negative bacteria | 31.25 | researchgate.net |
| N-substituted 2-(4-styrylphenyl)-1H-benzimidazole derivatives | Salmonella typhimurium | 0.1 | rjptonline.org |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of a chemical which prevents visible growth of a bacterium or bacteria.
Antifungal Modalities and Cellular Targets
The antifungal action of this compound derivatives often targets the integrity of the fungal cell membrane. A key mechanism is the inhibition of ergosterol (B1671047) biosynthesis. nih.govacs.org Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By inhibiting enzymes like 14α-demethylase (CYP51), these compounds disrupt the production of ergosterol, leading to altered membrane fluidity and permeability, and ultimately, fungal cell death. nih.govacs.org The lipophilicity of the compounds, influenced by substitutions, can affect their ability to penetrate the fungal cell membrane and reach their intracellular targets. researchgate.net Some derivatives have shown broad-spectrum antifungal activity against various pathogenic fungi, including Candida albicans and Aspergillus niger. nih.govnih.gov
Inhibition of Key Microbial Enzymes (e.g., Dihydrofolate Reductase, DNA Topoisomerase I)
Beyond broad cellular disruption, specific microbial enzymes have been identified as targets for benzimidazole derivatives.
Dihydrofolate Reductase (DHFR): This enzyme is essential for the synthesis of tetrahydrofolate, a precursor for nucleotides and certain amino acids. Inhibition of DHFR disrupts DNA synthesis and repair, leading to microbial death. Molecular docking studies have suggested that N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives can interact with key amino acids in the binding site of DHFR. nih.gov
DNA Topoisomerase I: As mentioned in the antibacterial context, DNA topoisomerase I is a crucial enzyme for managing DNA topology. evitachem.com Several benzimidazole derivatives have been identified as inhibitors of this enzyme in both bacteria and mammals. evitachem.comnih.gov For instance, a study on 1H-benzimidazole derivatives demonstrated that compounds with specific substitutions could potently inhibit mammalian DNA topoisomerase I. nih.gov Another study highlighted that certain benzimidazole analogues act as selective inhibitors of both human and E. coli DNA topoisomerase I, suggesting a broad applicability of this mechanism. acs.org
Anticancer Research Focus
The structural versatility of the 2-phenylbenzimidazole (B57529) scaffold has made it a fertile ground for the development of novel anticancer agents. Derivatives of this compound have been investigated for their ability to induce cancer cell death and interact with specific molecular targets implicated in tumorigenesis. researchgate.netresearchgate.net
Induction of Apoptosis and Cell Growth Inhibition Pathways
A primary mechanism through which these compounds exert their anticancer effects is the induction of apoptosis, or programmed cell death. Studies have shown that certain benzimidazole derivatives can trigger cytotoxic effects and activate caspase-3/7, key executioner enzymes in the apoptotic cascade, in cancer cell lines. nih.gov This leads to a controlled dismantling of the cell, preventing the inflammation associated with other forms of cell death. Furthermore, these compounds can arrest the cell cycle, often at the G2/M phase, thereby inhibiting the proliferation of tumor cells. researchgate.net For example, some benzimidazole-1,2,3-triazole hybrids have been shown to promote apoptosis by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2. nih.gov
Interaction with Cancer-Related Molecular Targets
The targeted nature of modern cancer therapy has driven research into the specific molecular interactions of this compound derivatives. Several key cancer-related proteins have been identified as potential targets.
Poly(ADP-ribose) Polymerase-1 (PARP-1): PARP-1 is a crucial enzyme in DNA repair. Inhibiting PARP-1 in cancers with existing DNA repair defects (like those with BRCA mutations) can lead to synthetic lethality. Benzimidazole carboxamide derivatives have been developed as potent PARP-1 inhibitors, with some showing high inhibitory potency. nih.gov
Polo-like Kinase 1 (PLK1): PLK1 is a key regulator of mitosis, and its overexpression is common in various cancers. cancer.gov Inhibitors targeting the polo-box domain (PBD) of PLK1 can disrupt its function, leading to mitotic arrest and cancer cell death. cancer.govnih.gov Heteroaryl-linked 5-(1H-benzimidazol-1-yl)-2-thiophenecarboxamides have been identified as potent PLK1 inhibitors. nih.gov Computational studies have also explored the potential of benzimidazole-carbonamide derivatives to inhibit PLK1. researchgate.net
Sirtuins: Sirtuins are a class of proteins that play roles in various cellular processes, including gene silencing, DNA repair, and metabolism. Their dysregulation is implicated in cancer. The inhibitory potential of benzimidazole derivatives against sirtuins is an area of active investigation.
Epidermal Growth Factor Receptor (EGFR): EGFR is a tyrosine kinase that, when overactive, can drive tumor growth. Benzimidazole derivatives have been designed as EGFR inhibitors. frontiersin.orgacs.org For instance, certain benzimidazole/1,2,3-triazole hybrids have shown potent inhibitory activity against EGFR, suggesting their potential as targeted anticancer agents. frontiersin.org
Table 2: Anticancer Activity and Molecular Targets of Selected Benzimidazole Derivatives
| Derivative Class | Cancer Cell Line | Molecular Target | Observed Effect | Reference |
| 2-[4-(1H-benzimidazol-1-yl) phenyl]-1H-benzimidazole | K562R (Imatinib-resistant) | P-glycoprotein | Inhibition of P-gp activity, induction of apoptosis | nih.gov |
| Benzimidazole carboxamides | MDA-MB-436 (Breast cancer) | PARP-1 | High inhibition potency (IC50 = 6.3 nM for compound 12) | nih.gov |
| Imidazo[2,1-b]thiazole-benzimidazole hybrids | A549 (Lung cancer) | Tubulin polymerization | Potent cytotoxic activity (IC50 = 1.08 μM) | researchgate.net |
| Benzimidazole/1,2,3-triazole hybrids | Various cancer cell lines | EGFR | Significant antiproliferative effect | frontiersin.org |
IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Exploration of Other Pharmacological Activities
Derivatives of this compound belong to the broader class of benzimidazoles, a heterocyclic aromatic organic compound class known for a wide range of biological activities. evitachem.comfrontiersin.org Research has explored their potential in various therapeutic areas beyond their primary applications, revealing significant anti-inflammatory, antiviral, antihypertensive, and antiparasitic properties.
Anti-inflammatory Mechanisms
The anti-inflammatory potential of benzimidazole derivatives is a significant area of investigation. These compounds are noted for their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COXs) and lipoxygenases (LOX). nih.gov The interaction with these enzymes, as well as other targets like specific cytokines and phospholipases, underpins their anti-inflammatory effects. nih.govnih.gov
Research has shown that certain benzimidazole derivatives can effectively inhibit pro-inflammatory enzymes and cytokines. researchgate.net For example, a series of 1-{(5-substituted-1,3,4-oxadiazol-2-yl)methyl}-2-(morpholinomethyl)-1H-benzimidazole derivatives demonstrated noteworthy COX-2 inhibition, with IC50 values ranging from 8 to 13.7 µM. nih.gov Another study highlighted a benzimidazole derivative, compound 146 , as a potent inhibitor of 5-LOX, COX, TNF-α, and IL-6. nih.gov Similarly, synthesized 2-substituted benzimidazole derivatives, including compounds B2 , B4 , B7 , and B8 , showed potent anti-inflammatory activity, with IC50 values lower than the standard drug ibuprofen (B1674241) in a Luminol-enhanced chemiluminescence assay. nih.gov
The mechanism often involves targeting multiple pathways. Some derivatives have shown potent inhibition of 5-lipoxygenase in rat basophilic leukemia-1 (RBL-1) cells and can suppress histamine (B1213489) release from mast cells. nih.gov Specifically, 1-[2-[2-(4-hydroxy- 2,3,5-trimethylphenoxy)ethoxy]ethyl]-2-(4-methyl-1- homopiperazino)benzimidazole (compound 22) was effective in these actions. nih.gov Further studies on 2-substituted benzimidazol-4-ols identified compounds like 5-tert-butyl-7-methyl-2-(trifluoromethyl)-1H-benzimidazol-4-ol (57) and 2-(4-methoxybenzyl)-7-methyl-1H-benzimidazol-4-ol (36) that inhibited monocyte accumulation in a pleural exudate model of inflammation. nih.gov Molecular docking studies have helped to elucidate the interactions between these derivatives and their target enzymes, confirming their potential to bind to key sites on COX enzymes, Aldose reductase, and Phospholipase A2. nih.gov
Table 1: Anti-inflammatory Activity of Selected Benzimidazole Derivatives
| Compound/Derivative Class | Target(s) | Observed Effect | Reference(s) |
| 1-{(5-substituted-1,3,4-oxadiazol-2-yl)methyl}-2-(morpholinomethyl)-1H-benzimidazoles | COX-2 | Potent inhibition (IC50 range = 8–13.7 µM) | nih.gov |
| Compound 146 | 5-LOX, COX, TNF-α, IL-6 | Potent inhibition of enzymes and cytokines | nih.gov |
| Compounds B2, B4, B7, B8 | Inflammatory Mediators | IC50 values lower than ibuprofen | nih.gov |
| Compound 22 | 5-Lipoxygenase, Histamine Release | Potent suppression of histamine release and enzyme inhibition | nih.gov |
| Compounds 36 & 57 | Monocyte Accumulation | Inhibition in a pleural exudate model | nih.gov |
Antiviral Action and Target Identification
The benzimidazole scaffold is a cornerstone in the development of antiviral agents, with derivatives showing activity against a broad spectrum of DNA and RNA viruses. researchgate.netnih.govresearchgate.net Their mechanisms of action are diverse, often targeting critical viral proteins and enzymes essential for the viral life cycle. researchgate.net
Derivatives have demonstrated efficacy against viruses from the Flaviviridae family, such as Yellow Fever Virus (YFV) and Bovine Viral Diarrhoea Virus (BVDV), a surrogate for the Hepatitis C Virus (HCV). nih.govresearchgate.net Some 2-phenylbenzimidazole derivatives were found to inhibit the NS5B RNA-dependent RNA polymerase (RdRp) of both BVDV and HCV. researchgate.net Another benzimidazole derivative, designated B5 , was identified as an inhibitor of HCV propagation by blocking virus entry, potentially by interfering with the acidification of endosomes. nih.gov
Significant activity has also been reported against Human Cytomegalovirus (HCMV). nih.gov The benzimidazole nucleosides BDCRB (2-bromo-5,6-dichloro-1-(β-d-ribofuranosyl)benzimidazole) and maribavir (B1676074) inhibit HCMV replication through distinct mechanisms; BDCRB blocks the processing of viral DNA concatemers, while maribavir prevents viral DNA synthesis and the egress of viral capsids from the nucleus. nih.gov
Furthermore, research has explored benzimidazoles as inhibitors of the human immunodeficiency virus (HIV). nih.gov For instance, derivatives of 1-(2,6-difluorophenyl)-1H,3H-thiazolo[3,4-a]benzimidazole (TBZ) were investigated as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov More recently, in the context of the COVID-19 pandemic, benzimidazole-based angiotensin receptor blockers like candesartan (B1668252) showed significant anti-SARS-CoV-2 activity, which is thought to be mediated through interactions with the angiotensin-converting enzyme 2 (ACE2) receptor. tandfonline.com
Table 2: Antiviral Targets of Benzimidazole Derivatives
| Virus | Viral Target/Mechanism | Benzimidazole Derivative(s) | Reference(s) |
| Hepatitis C Virus (HCV) | NS5B RdRp, Virus Entry | 2-phenylbenzimidazoles, Compound B5 | researchgate.netnih.gov |
| Human Cytomegalovirus (HCMV) | Viral DNA Processing, DNA Synthesis, Capsid Egress | BDCRB , Maribavir | nih.gov |
| Human Immunodeficiency Virus (HIV-1) | Reverse Transcriptase (NNRTI) | TBZ derivatives | nih.gov |
| SARS-CoV-2 | ACE2 Receptor Interaction | Candesartan | tandfonline.com |
| Respiratory Syncytial Virus (RSV) | Not specified | 2-[(benzotriazol-1/2-yl)methyl]benzimidazoles | nih.gov |
Antihypertensive Research and Receptor Binding
Benzimidazole derivatives are a well-established class of antihypertensive agents, with several commercially successful drugs like candesartan and telmisartan (B1682998) built on this scaffold. ntnu.no Their primary mechanism of action is the blockade of the angiotensin II type 1 (AT1) receptor, which plays a crucial role in the Renin-Angiotensin System (RAS) that regulates blood pressure. ntnu.nonih.gov
A novel compound, fluorophenyl benzimidazole (FPD) , has been identified as a potent angiotensin II receptor blocker. nih.govnih.gov Studies on spontaneously hypertensive rats showed that FPD significantly reduces blood pressure. nih.gov Its mechanism involves more than just AT1 receptor blockade; it also promotes vasorelaxation through the buildup of cyclic guanosine (B1672433) monophosphate (cGMP), inhibition of L-type voltage-dependent calcium channels (VDCC), and the opening of large-conductance calcium-activated potassium (BKCa) channels. nih.govnih.gov
Other research has focused on synthesizing various substituted benzimidazole derivatives to optimize their antihypertensive effects. ekb.eg For example, compounds designated TG 1 and TG 3 demonstrated antihypertensive activity comparable to telmisartan in an acute renal hypertension model. ekb.eg Specifically, TG 3 caused a significant decrease in mean arterial blood pressure. ekb.eg The design of these molecules often involves modifying substituents on the benzimidazole core to enhance their binding affinity to the AT1 receptor. ntnu.noacs.org The functional groups on the benzimidazole nucleus play a pivotal role in the effectiveness of the compounds' ability to produce an antihypertensive effect. ntnu.no
Table 3: Antihypertensive Activity of Benzimidazole Derivatives
| Compound/Drug | Primary Mechanism | Additional Mechanisms | Reference(s) |
| Fluorophenyl benzimidazole (FPD) | AT1 Receptor Blockade | cGMP buildup, L-type Ca2+ channel inhibition, BKCa channel opening | nih.govnih.gov |
| Candesartan, Telmisartan | AT1 Receptor Blockade | N/A | ntnu.no |
| TG 3 | Angiotensin II Receptor Antagonism | Comparable decrease in MABP to Telmisartan | ekb.eg |
| Benzimidazole-7-carboxylic acids | AT1 Receptor Antagonism | High affinity for AT1 receptor | acs.org |
Antiprotozoal and Anthelmintic Investigations
The benzimidazole class, which includes widely used anthelmintic drugs, has been investigated for its activity against various protozoan and helminth parasites. nih.govnih.govamazonaws.com The primary mechanism of action for their anthelmintic and some antiprotozoal effects is the inhibition of tubulin polymerization by binding to the β-tubulin subunit, which disrupts microtubule-dependent cellular processes in the parasite. nih.govnih.gov
In antiprotozoal studies, benzimidazole derivatives such as mebendazole , flubendazole , and fenbendazole have shown high in vitro susceptibility against Trichomonas vaginalis and Giardia lamblia. nih.govnih.gov However, little to no activity was observed against other protozoa like Entamoeba histolytica and Leishmania major in the same studies. nih.govnih.gov
In the realm of anthelmintic research, benzimidazoles have a long history of use. amazonaws.comamazonaws.com Synthetic derivatives continue to be evaluated against various nematodes. nih.gov For example, studies have tested 2-phenylbenzimidazole derivatives against the gastrointestinal nematodes Trichuris muris and Heligmosomoides polygyrus, demonstrating their potential in vitro. nih.gov Other research has utilized the Indian earthworm (Pheretima posthuma) as a model to screen for anthelmintic activity. amazonaws.com While the core focus is often on benzimidazoles, related heterocyclic compounds like 1,2,4-triazole (B32235) derivatives have also been explored, with some showing nematicidal activity against Rhabditis sp. that is higher than the standard drug albendazole. nih.gov
Table 4: Antiparasitic Activity of Benzimidazole Derivatives
| Compound Class/Derivative | Target Organism(s) | Mechanism of Action | Reference(s) |
| Mebendazole, Flubendazole, Fenbendazole | Trichomonas vaginalis, Giardia lamblia | β-tubulin inhibition | nih.govnih.gov |
| 2-Phenylbenzimidazoles | Trichuris muris, Heligmosomoides polygyrus | Not specified | nih.gov |
| 1,3-bis(1H-benzimidazol-2-yl)-3-hydroxy-5-phenyl-4-pentene-1-one | Pheretima posthuma (earthworm) | Not specified | amazonaws.com |
Structure Activity Relationship Sar Studies of 2 3,4 Difluorophenyl 1h Benzimidazole Analogs
Influence of Fluorine Atoms on Bioactivity and Molecular Interactions
The presence and positioning of fluorine atoms on the 2-phenyl ring are pivotal to the bioactivity of 2-(3,4-difluorophenyl)-1H-benzimidazole. Fluorine, being the most electronegative element, imparts unique properties to the molecule. The electron-withdrawing nature of the two fluorine atoms at the 3- and 4-positions of the phenyl ring significantly influences the molecule's electronic distribution and acidity. researchgate.net This modification can alter binding affinities to target proteins and modulate metabolic stability by blocking potential sites of oxidative metabolism.
Role of the Benzimidazole (B57391) Heterocyclic Core in Pharmacological Efficacy
The benzimidazole scaffold is a "privileged substructure" in medicinal chemistry, forming the foundation of numerous pharmacologically active agents. nih.govijpsjournal.com Its structural similarity to endogenous purines allows it to interact readily with a wide range of biopolymers and biological targets, including enzymes and receptors. nih.govijpsjournal.com This versatile core is a key component in drugs with diverse therapeutic applications, from the anticancer agent bendamustine (B91647) to proton pump inhibitors like omeprazole. nih.govnih.gov
The pharmacological efficacy of benzimidazole derivatives is often linked to the core's ability to participate in various non-covalent interactions. The bicyclic system is relatively rigid, providing a defined orientation for substituents, while the nitrogen atoms can act as hydrogen bond donors and acceptors. nih.gov For example, in the crystal structure of this compound, molecules are linked by N—H⋯N hydrogen bonds, forming chains. nih.gov This capacity for hydrogen bonding is crucial for anchoring the molecule within the active site of a target protein. The flexible nature of some bis-benzimidazole derivatives allows for high-affinity binding to the minor groove of DNA, inhibiting key cellular processes. nih.gov The inherent minimal toxicity associated with the benzimidazole core itself makes it an attractive scaffold for the development of new therapeutic agents. nih.gov
Effects of Substituents on the Phenyl and Benzimidazole Rings on Activity Profiles
The biological activity of 2-phenylbenzimidazole (B57529) analogs can be finely tuned by introducing various substituents onto both the phenyl and benzimidazole rings. SAR studies have consistently shown that even minor chemical modifications can lead to significant changes in potency and selectivity.
Substituents on the Benzimidazole Ring:
Position 1 (N-alkylation): Introducing alkyl groups at the N1 position of the benzimidazole ring has been shown to enhance antiproliferative activity against human breast cancer cell lines. nih.gov
Position 5: The nature of the substituent at the C5 position significantly impacts activity. Studies have demonstrated that introducing a carbonyl group at this position can markedly improve anticancer activity. rsc.org Further reduction of this carbonyl to a hydroxyl group can also lead to a substantial increase in antiproliferative effects. rsc.org The specific substituent at position 5 can also influence other properties, such as photoprotective activity, with an observed activity order of -H > -COOH > -SO₃H. nih.gov
Substituents on the 2-Phenyl Ring:
The substitution pattern on the 2-phenyl ring is a critical determinant of biological activity. For example, a 2-(4-chlorophenyl)benzimidazole (B57751) derivative was found to be a more selective inhibitor of VEGFR-2 kinase compared to EGFR kinase. researchgate.net In another study, the presence of a 3,4,5-trimethoxy group on the phenyl ring was deemed crucial for anticancer properties. researchgate.net Disubstitution with methoxy (B1213986) and hydroxy groups has been found to reduce cytotoxicity in certain bisbenzimidazole series. nih.gov
The interplay between substituents on both rings is crucial. The following table summarizes SAR findings from a study on 2-phenylbenzimidazoles, illustrating the impact of modifications at the C5 position of the benzimidazole ring and the 2-phenyl ring on anticancer activity against the MDA-MB-231 cell line. rsc.org
| Compound ID | C5-Substituent (Benzimidazole) | 2-Phenyl Ring Substituent | IC₅₀ (µg/mL) vs. MDA-MB-231 |
| 38 | -C(O)CH₂Br | 4-F | 13.15 |
| 40 | -C(O)CH₂Br | 4-Cl | 3.55 |
| 45 | -C(O)CH₂I | 4-F | >100 |
| 47 | -CH(OH)CH₂Br | Unsubstituted | 14.79 |
This interactive table allows for sorting by column to compare the effects of different substituents.
These results demonstrate that a 4-chloro substituent on the phenyl ring combined with a bromoacetyl group at the C5 position (Compound 40 ) yields the highest potency in this specific series. rsc.org
Computational Approaches to SAR Elucidation (e.g., Molecular Docking Simulations)
Computational methods, particularly molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies, are indispensable tools for understanding the SAR of 2-phenylbenzimidazole analogs. d-nb.info These techniques provide valuable insights into the binding modes and affinities of ligands with their target proteins, guiding the design of more potent and selective inhibitors. d-nb.info
Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor, helping to rationalize experimental findings. For instance, docking studies of benzimidazole derivatives into the active site of enzymes like carbonic anhydrase have revealed key binding interactions that correlate with observed inhibitory activity. nih.gov Similarly, the antibacterial activity of N-alkylated-2-(substituted phenyl)-benzimidazole derivatives against S. aureus was rationalized through molecular docking, which showed that the most active compounds formed crucial hydrogen bonds and hydrophobic interactions within the dihydrofolate reductase (DHFR) binding pocket. nih.gov The docking scores often correlate well with experimental efficacy. nih.gov
In studies of benzimidazole derivatives as potential Epidermal Growth Factor Receptor (EGFR) inhibitors, a combination of Density Functional Theory (DFT) for conformational analysis and molecular docking was employed. hitit.edu.tr These simulations identified the most stable conformations of the compounds and elucidated specific intermolecular hydrogen bonds between the benzimidazole analogs and key amino acid residues like ARG817 and LYS721 in the EGFR binding pocket. hitit.edu.tr Such studies can calculate the binding affinity (e.g., in kcal/mol), providing a quantitative prediction of a compound's potential activity and guiding further synthetic efforts. hitit.edu.tr
Future Research Directions and Unaddressed Gaps for 2 3,4 Difluorophenyl 1h Benzimidazole
Development of Novel and Sustainable Synthetic Routes
The synthesis of benzimidazole (B57391) derivatives has traditionally involved condensation reactions that can be lengthy and produce byproducts. researchgate.net Future research should prioritize the development of green and sustainable synthetic methodologies for 2-(3,4-difluorophenyl)-1H-benzimidazole. This includes the exploration of solvent-free reactions and the use of renewable feedstocks derived from biomass to reduce environmental impact. eprajournals.com
Microwave-assisted and ultrasound-promoted syntheses are promising avenues for accelerating reaction times and improving yields of fluorinated benzimidazoles. nih.govnih.gov Furthermore, the development of integrated continuous flow systems could offer a scalable and sustainable approach to production. nih.govacs.org A key unaddressed gap is the systematic comparison of these modern techniques with traditional methods for the synthesis of this specific compound, focusing on metrics such as reaction efficiency, energy consumption, and waste generation.
Table 1: Comparison of Synthetic Methodologies for Benzimidazole Synthesis
| Methodology | Advantages | Disadvantages | Future Research Focus for this compound |
| Traditional Condensation | Well-established procedures. | Long reaction times, use of harsh reagents, potential for byproducts. researchgate.net | Optimization of reaction conditions to improve yield and reduce waste. |
| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, often higher yields. nih.gov | Specialized equipment required, scalability can be a challenge. | Application and optimization for the specific synthesis of the title compound. |
| Ultrasound-Promoted Synthesis | Enhanced reaction rates, improved yields, milder conditions. nih.gov | Specialized equipment, potential for localized overheating. | Investigation of ultrasonic parameters for efficient synthesis. |
| Continuous Flow Systems | High scalability, precise control over reaction parameters, improved safety. acs.org | High initial setup cost, potential for clogging. | Development of a continuous flow process for large-scale, sustainable production. |
| Green Chemistry Approaches | Use of renewable feedstocks, solvent-free conditions, reduced environmental impact. eprajournals.com | Feedstock availability and processing can be complex. | Exploration of biomass-derived starting materials for the synthesis. |
Advanced Computational Modeling for Precise Mechanistic Insights
Computational studies, such as molecular docking and density functional theory (DFT), are powerful tools for understanding the interactions of small molecules with biological targets and for elucidating reaction mechanisms. nih.govnih.gov For this compound, advanced computational modeling can provide precise insights into its structure-activity relationships (SAR). nih.gov
Future research should employ molecular dynamics (MD) simulations to study the conformational dynamics and binding stability of this compound with various protein targets. researchgate.net In silico ADME/Tox (absorption, distribution, metabolism, excretion, and toxicity) modeling can help predict its pharmacokinetic properties and potential liabilities early in the drug discovery process. nih.gov A significant gap is the lack of detailed computational studies specifically focused on the influence of the 3,4-difluoro substitution on the phenyl ring on binding affinity and selectivity for different biological targets. researchgate.net
Identification of Novel Biological Targets and Therapeutic Applications
Benzimidazole derivatives are known to interact with a wide array of biological targets, leading to their diverse pharmacological effects, which include anticancer, antimicrobial, and antiviral activities. researchgate.net While the general therapeutic potential of benzimidazoles is well-documented, the specific biological targets of this compound are not extensively characterized.
Future research should focus on screening this compound against a broad panel of kinases, proteases, and other enzymes implicated in various diseases. For instance, its potential as an inhibitor of FMS-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia, could be investigated, building on work with similar benzimidazole structures. nih.gov Furthermore, its activity against drug-resistant cancer cell lines and microbial strains should be explored, as some benzimidazole derivatives have shown efficacy in overcoming imatinib resistance in chronic myeloid leukemia. nih.gov The identification of novel, high-affinity biological targets will be crucial for uncovering new therapeutic applications for this compound.
Rational Design of Highly Potent and Selective Analogues with Enhanced Bioactivity Profiles
The rational design of new analogues based on a lead compound is a key strategy in drug discovery. rsc.org For this compound, structure-activity relationship (SAR) studies are essential for guiding the design of more potent and selective derivatives. rsc.orgmdpi.comresearchgate.net The versatility of the benzimidazole scaffold allows for substitutions at multiple positions, which can significantly impact biological activity.
Future research should focus on the systematic modification of the this compound structure. This includes introducing various substituents on the benzimidazole ring and the phenyl ring to explore their effects on bioactivity. rsc.orgmdpi.com For example, the introduction of groups that can form additional hydrogen bonds or hydrophobic interactions with a target protein could enhance binding affinity. mdpi.com The synthesis and evaluation of a library of analogues will provide valuable SAR data to guide the development of compounds with improved therapeutic profiles, such as enhanced metabolic stability and reduced potential for toxicity. nih.gov A significant opportunity lies in the design of analogues that target specific isoforms of enzymes or receptor subtypes to achieve greater selectivity and reduce off-target effects.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-(3,4-difluorophenyl)-1H-benzimidazole, and how do reaction conditions influence yield and purity?
- Methodology : Utilize reflux condensation under acidic conditions (e.g., glacial acetic acid) with substituted benzaldehyde derivatives. Monitor reaction progress via TLC and purify via recrystallization or column chromatography. Adjust stoichiometry (e.g., 1:1 molar ratio of triazole precursors to aldehydes) to minimize side products .
- Key Considerations : Solvent choice (absolute ethanol for solubility), reaction time (4–6 hours), and temperature control (80–100°C) to prevent decomposition.
Q. How can spectroscopic and crystallographic techniques validate the structural integrity of this compound?
- Methodology :
- X-ray crystallography : Resolve single-crystal structures at low temperatures (120 K) with synchrotron radiation. Analyze bond angles (e.g., C–C bond deviations <0.003 Å) and intermolecular interactions (e.g., π-π stacking) .
- Spectroscopy : Confirm functional groups via FT-IR (e.g., N–H stretches at ~3400 cm⁻¹) and aromatic proton environments via ¹H/¹³C NMR (e.g., fluorine-induced deshielding in ¹⁹F NMR) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for benzimidazole derivatives?
- Methodology :
- Dose-response studies : Compare IC₅₀ values across assays (e.g., microbial inhibition vs. cytotoxicity) using standardized cell lines (e.g., HEK293 or HeLa).
- Structure-activity relationship (SAR) analysis : Modify substituents (e.g., fluorine vs. methoxy groups) to isolate electronic or steric effects on activity .
Q. How does the electronic configuration of this compound influence its reactivity in catalytic or pharmaceutical applications?
- Methodology :
- Computational modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to map frontier molecular orbitals (HOMO-LUMO gaps) and predict nucleophilic/electrophilic sites .
- Experimental validation : Conduct electrophilic substitution reactions (e.g., nitration) to correlate theoretical predictions with observed regioselectivity .
Q. What advanced techniques characterize the environmental interactions of this compound on indoor surfaces or aqueous systems?
- Methodology :
- Microspectroscopic imaging : Use ToF-SIMS or AFM-IR to track adsorption/desorption kinetics on silica or polymer surfaces .
- Oxidative degradation studies : Expose the compound to UV/O₃ and analyze breakdown products via LC-MS to assess environmental persistence .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
